1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide
Description
Properties
CAS No. |
920019-54-1 |
|---|---|
Molecular Formula |
C16H13Cl2N3O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methoxyindazole-3-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-23-20-16(22)15-12-4-2-3-5-14(12)21(19-15)9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3,(H,20,22) |
InChI Key |
ROAUJCDRGKCBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=NN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Reaction Conditions for Indazole Synthesis
| Step | Reagent/Condition | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine + Benzaldehyde | Room Temp | Variable |
| 2 | Oxalyl Chloride + Aluminum Chloride | ~40°C | 60-80% |
| 3 | Aqueous Acidic Workup | ~20°C | >70% |
Once indazole-3-carboxylic acid is synthesized, the next step involves its transformation into the target compound through:
N-Methylation
This step typically involves reacting the indazole derivative with methoxyamine or similar reagents under controlled conditions to introduce the methoxy group at the nitrogen position.
Final Coupling Reaction
The final step involves coupling the modified indazole with a suitable dichlorophenylmethyl group. This is often achieved using coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) or other polar aprotic solvents.
Table 2: Summary of Final Coupling Conditions
| Step | Reagent/Condition | Temperature | Yield (%) |
|---|---|---|---|
| N-Methylation | Methoxyamine + Indazole | Room Temp | Variable |
| Coupling | HBTU + Dichlorophenylmethyl | ~45°C | >75% |
While synthesizing this compound, several challenges may arise:
Yield Variability : Factors such as reagent purity, temperature fluctuations, and solvent choice can significantly impact yields.
Safety Concerns : Some reagents used in these reactions (e.g., oxalyl chloride) are hazardous and require proper handling protocols.
The preparation of this compound involves a series of well-defined synthetic steps that require careful control over reaction conditions to optimize yields and ensure safety. Understanding these methods provides valuable insights into the broader field of medicinal chemistry and compound synthesis.
Chemical Reactions Analysis
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indazole derivatives and other heterocyclic compounds.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s pharmacological activities have been explored for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide can be contextualized by comparing it to analogs and related compounds. Below is a detailed analysis supported by a comparative data table (Table 1).
Structural Analogues with Indazole Cores
1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide (CAS: 252025-52-8) :
This compound shares the indazole core and (2,4-dichlorophenyl)methyl group but replaces the N-methoxy carboxamide with a carboxylic acid hydrazide group. The molecular weight (335.19 g/mol ) is slightly lower, and the hydrazide functionality may enhance reactivity as a synthetic intermediate .1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3,6-dicarboxylic acid (CAS: 877768-72-4) :
This derivative introduces a second carboxylic acid group at the 6-position of the indazole ring, increasing polarity and molecular weight (365.17 g/mol ). Such modifications could influence solubility or binding interactions in biological systems .
Dichlorophenyl-Containing Agrochemicals
Compounds with 2,4-dichlorophenyl substituents are prevalent in agrochemicals, though their core structures differ:
- Etaconazole (CAS: 1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) :
A triazole fungicide with a 1,3-dioxolane ring. Its mechanism involves cytochrome P450 inhibition, a trait common to triazole antifungals . - Propiconazole (CAS: 1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) :
Structurally similar to etaconazole but with a propyl group, enhancing lipophilicity and antifungal persistence .
Functional Group Variations
The N-methoxy carboxamide group in the target compound distinguishes it from hydrazides and carboxylic acid derivatives. This group may confer metabolic stability compared to hydrazides, which are prone to hydrolysis .
Table 1: Comparative Analysis of Structurally Related Compounds
Key Research Findings and Implications
Bioactivity Potential: The 2,4-dichlorophenyl group is associated with pesticidal activity (e.g., etaconazole, propiconazole) , suggesting the target compound may share agrochemical relevance. However, the indazole core could modulate target specificity compared to triazole-based fungicides.
Synthetic Versatility : Structural analogs like the dicarboxylic acid derivative (CAS: 877768-72-4) highlight the indazole scaffold’s adaptability for functionalization .
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide, a compound belonging to the indazole class, has garnered attention for its potential biological activities, particularly in cancer therapy and receptor modulation. This article reviews the current understanding of its biological activity, including antitumor effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methoxy-1H-indazole-3-carboxylic acid derivatives under controlled conditions, leading to the formation of the desired carboxamide.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines. The IC50 values for these compounds were notably low, indicating strong antiproliferative properties:
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 6o | K562 | 5.15 | HEK-293: 33.2 |
| 5-Fu | Hep-G2 | Varied | Control |
The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression through pathways involving Bcl2 family members and p53/MDM2 interactions .
Receptor Interaction
The compound has also been investigated for its ability to interact with various receptors. For example, it has shown selectivity towards dopamine receptors, specifically promoting β-arrestin translocation and G protein activation without affecting other dopamine receptor subtypes. Such selectivity suggests potential applications in treating neuropsychiatric disorders .
Case Studies
A notable case study involved testing this compound against multiple tumor cell lines. The findings indicated that it not only inhibited cell growth but also induced apoptosis in a concentration-dependent manner. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers, confirming the compound's efficacy in disrupting cancer cell proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Toxicological assessments have indicated a relatively low toxicity profile when administered in therapeutic doses. Further studies are necessary to fully elucidate its pharmacokinetic parameters and long-term safety profiles.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For indazole derivatives, a common approach is to functionalize the indazole core via alkylation using 2,4-dichlorobenzyl halides, followed by carboxamide formation using methoxyamine. Reaction conditions (e.g., inert atmosphere, palladium/copper catalysts) and purification via column chromatography are critical to achieving high yields. Structural validation via NMR and X-ray crystallography is essential .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Answer : Single-crystal X-ray diffraction is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.4015 Å, b = 12.138 Å, c = 16.270 Å) have been reported for analogous indazole carboxamides. Bond angles (e.g., N2–C9–N3 = 115.33°) and torsional parameters (e.g., C17–C16–C18 = 121.04°) reveal steric and electronic effects influencing molecular packing and stability .
Q. What analytical techniques are used to assess purity and structural integrity?
- Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). NMR (¹H/¹³C) resolves substituent positions, such as the dichlorophenyl methyl group (δ ~4.8 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?
- Answer : Statistical experimental design (e.g., factorial or response surface methodology) identifies critical variables (temperature, solvent polarity, catalyst loading). For example, reducing reaction time at 80°C in DMF with 5 mol% Pd(OAc)₂ minimizes undesired N-oxide by-products. Real-time monitoring via LC-MS aids in rapid optimization .
Q. What computational methods are employed to predict the compound’s reactivity or binding interactions?
- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes), using crystal structures (PDB ID: A1BQ9) to validate binding poses .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?
- Answer : Chlorine atoms at the 2,4-positions enhance lipophilicity (logP ~3.5) and metabolic stability. Comparative studies with fluoro or methyl analogs show that dichloro substitution increases binding affinity to CYP450 enzymes by 30%, as measured via surface plasmon resonance (SPR) .
Q. What strategies resolve contradictions in activity data across different biological assays?
- Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular assays) and rigorous control of experimental variables (cell line viability, ATP levels) are critical. For instance, discrepancies in IC₅₀ values (e.g., 2 µM vs. 5 µM) may arise from assay-specific interference, resolved via LC-MS quantification of intracellular compound levels .
Q. How is the compound’s stability under varying pH and temperature conditions characterized?
- Answer : Forced degradation studies (ICH guidelines) at pH 1–13 and 40–80°C identify degradation pathways. HPLC-MS/MS detects hydrolysis products (e.g., indazole-3-carboxylic acid) under acidic conditions, while Arrhenius plots predict shelf-life (t₉₀ = 12 months at 25°C) .
Methodological Notes
- X-ray Crystallography : Refinement parameters (R factor <0.05) and data-to-parameter ratios (>13:1) ensure structural accuracy .
- Synthetic Optimization : DoE (Design of Experiments) reduces trial iterations by 70%, as demonstrated in analogous triazole carboxamide syntheses .
- Data Reproducibility : Open-access crystallographic databases (e.g., CCDC) provide reference data for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
